molecular formula C21H26ClNO B1669165 克利马斯汀 CAS No. 15686-51-8

克利马斯汀

货号: B1669165
CAS 编号: 15686-51-8
分子量: 343.9 g/mol
InChI 键: YNNUSGIPVFPVBX-NHCUHLMSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

克雷玛斯汀是一种第一代 H1 组胺拮抗剂,以其抗组胺特性而闻名。它用于缓解与过敏性鼻炎相关的症状,例如打喷嚏、流鼻涕和眼睛发痒。 克雷玛斯汀也具有抗胆碱能作用,这导致了其干燥作用和镇静副作用 .

科学研究应用

Neurological Disorders

Clemastine has emerged as a promising therapeutic agent in various neurological disorders, particularly in the context of myelin repair and neuroprotection.

Remyelination in Multiple Sclerosis

Multiple sclerosis (MS) is characterized by the immune-mediated destruction of myelin sheaths surrounding nerve fibers. Clemastine has shown efficacy in stimulating the differentiation of oligodendrocyte precursor cells, which are crucial for myelin repair.

  • Clinical Trials : A notable study conducted by researchers at the University of California, San Francisco, demonstrated that clemastine treatment led to modest increases in myelin water content in MS patients, indicating potential myelin repair . The trial results were published in The Lancet, marking a significant step forward in the search for effective MS treatments .
  • Mechanism of Action : Clemastine promotes oligodendrocyte differentiation and maturation while inhibiting microglia-induced neuroinflammation, thereby protecting neurons from apoptosis .

Protection Against Neurodegeneration

Clemastine's neuroprotective effects have been observed in animal models of neurodegenerative diseases:

  • Alzheimer's Disease : Studies indicate that clemastine can reduce amyloid-beta deposition and improve cognitive functions in Alzheimer's disease models by enhancing myelin renewal rather than altering amyloid-beta levels directly .
  • Hypoxic Injury : In models of neonatal hypoxic injury, clemastine has been shown to enhance oligodendrocyte differentiation and facilitate cognitive recovery post-injury .

Chagas Disease Treatment

Clemastine is also being explored as part of combination therapies for Chagas disease, caused by the parasite Trypanosoma cruzi.

  • Efficacy : Research indicates that clemastine exhibits growth inhibitory activity against Trypanosoma cruzi with an effective concentration causing 50% inhibition (EC50) of 0.4 µM . Its potential use in combination with other FDA-approved drugs has shown synergistic effects, making it a candidate for repurposing in Chagas disease treatment .

Data Tables

The following tables summarize key findings related to the applications of clemastine:

Application AreaStudy ReferenceKey Findings
Multiple Sclerosis Modest increases in myelin water; potential for myelin repair.
Alzheimer's Disease Reduces amyloid-beta deposition; improves cognitive function.
Hypoxic Injury Enhances oligodendrocyte differentiation; aids cognitive recovery.
Chagas Disease Exhibits growth inhibitory activity against T. cruzi.

Clinical Trial on Multiple Sclerosis

A double-blind randomized controlled trial (ReBUILD) assessed clemastine's effectiveness in MS patients with chronic demyelinating optic neuropathy. The trial indicated that clemastine could potentially facilitate myelin repair even after prolonged damage, highlighting its therapeutic promise .

Animal Studies on Neuroprotection

In various animal models, clemastine has demonstrated protective effects against neurodegeneration:

  • In aged APP/PS1 mice, chronic treatment with clemastine reduced amyloid-beta deposition and improved memory performance .
  • Studies involving spinal cord injury models showed that clemastine treatment preserved myelin integrity and improved functional recovery without suppressing immune responses .

作用机制

克雷玛斯汀作为一种选择性组胺 H1 拮抗剂。通过与组胺 H1 受体结合,它阻断内源性组胺的作用,从而暂时缓解打喷嚏、瘙痒和流鼻涕等症状。 克雷玛斯汀也表现出抗胆碱能作用,有助于其干燥和镇静特性 .

类似化合物:

    苯海拉明: 另一种第一代抗组胺药,具有类似的镇静和抗胆碱能作用。

    氯苯那敏: 也是一种第一代抗组胺药,但与克雷玛斯汀相比,镇静作用较弱。

    氯雷他定: 一种第二代抗组胺药,镇静作用更少。

克雷玛斯汀的独特性:

生化分析

Biochemical Properties

Clemastine acts as a selective histamine H1 receptor antagonist. By binding to the histamine H1 receptor, clemastine inhibits the action of endogenous histamine, which leads to the relief of allergic symptoms. The interaction between clemastine and the histamine H1 receptor is competitive, meaning that clemastine competes with histamine for binding to the receptor. This interaction prevents histamine from exerting its effects, such as increased capillary permeability, vasodilation, and smooth muscle contraction .

Cellular Effects

Clemastine affects various types of cells and cellular processes. It influences cell function by blocking histamine-induced responses in target cells. For example, in mast cells, clemastine inhibits the release of histamine and other inflammatory mediators, thereby reducing allergic reactions. Clemastine also affects cell signaling pathways by blocking the activation of histamine H1 receptors, which are involved in various cellular processes such as gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of clemastine involves its binding to the histamine H1 receptor. This binding prevents histamine from interacting with the receptor, thereby blocking the downstream signaling pathways that lead to allergic symptoms. Clemastine’s antagonistic action on the histamine H1 receptor results in the inhibition of histamine-induced effects, such as vasodilation, increased capillary permeability, and smooth muscle contraction. Additionally, clemastine’s anticholinergic effects are due to its ability to block muscarinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clemastine can change over time. Clemastine is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that clemastine can have sustained effects on cellular function, particularly in reducing allergic responses. The stability and degradation of clemastine can influence its efficacy over time. In vitro and in vivo studies have demonstrated that clemastine maintains its antihistamine activity for extended periods, but its effectiveness may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of clemastine vary with different dosages in animal models. At therapeutic doses, clemastine effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, clemastine can cause sedation, anticholinergic effects, and other toxic effects. Studies in animal models have shown that there is a threshold dose above which the adverse effects of clemastine become more pronounced. It is important to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Clemastine is metabolized primarily in the liver. The metabolic pathways involve the cytochrome P450 enzyme system, particularly CYP2D6. Clemastine undergoes oxidative metabolism to form various metabolites, which are then excreted in the urine. The interaction of clemastine with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics. The metabolic pathways of clemastine also play a role in its duration of action and potential drug interactions .

Transport and Distribution

Clemastine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, which contributes to its sedative effects. Clemastine is also distributed to various tissues, including the liver, kidneys, and lungs. The transport and distribution of clemastine are influenced by its lipophilicity and binding to plasma proteins. These factors affect the localization and accumulation of clemastine in different tissues .

Subcellular Localization

Clemastine’s subcellular localization is primarily in the cytoplasm and cell membrane, where it interacts with histamine H1 receptors and muscarinic acetylcholine receptors. The targeting of clemastine to specific cellular compartments is influenced by its chemical structure and post-translational modifications. The subcellular localization of clemastine affects its activity and function, particularly in blocking histamine-induced responses and exerting anticholinergic effects .

准备方法

合成路线和反应条件: 富马酸克雷玛斯汀的制备涉及多个步骤:

    起始材料: N-甲基-2-(2-乙氧基)吡咯烷经过氯化取代反应生成N-甲基-2-(2-氯乙基)吡咯烷。

    与醇反应: N-甲基-2-(2-氯乙基)吡咯烷在氨基钠的存在下与 1-(4-氯苯基)-1-苯乙醇反应生成外消旋克雷玛斯汀。

    形成富马酸克雷玛斯汀: 然后使外消旋克雷玛斯汀与琥珀酸反应生成富马酸克雷玛斯汀。

    纯化: 富马酸克雷玛斯汀在丙酮和水中用 L-(+)-酒石酸分离,然后加入富马酸以获得富马酸克雷玛斯汀粗品。

    重结晶: 粗品通过使用丙酮水溶液重结晶以获得纯富马酸克雷玛斯汀

工业生产方法: 克雷玛斯汀的工业生产遵循类似的合成路线,但规模更大,通过优化反应条件和纯化技术,确保高纯度和高收率。

反应类型:

    取代反应: 克雷玛斯汀在其合成过程中发生取代反应,尤其是氯化取代。

    氧化和还原: 虽然克雷玛斯汀的特定氧化和还原反应并不常见,但其结构允许通过这些反应进行潜在的修饰。

常用试剂和条件:

主要产品:

    富马酸克雷玛斯汀: 通过上述合成路线获得的主要产品。

相似化合物的比较

    Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic effects.

    Chlorpheniramine: Also a first-generation antihistamine, but with less sedative effects compared to clemastine.

    Loratadine: A second-generation antihistamine with fewer sedative effects.

Uniqueness of Clemastine:

生物活性

Clemastine fumarate, a first-generation H1-antihistamine, is primarily utilized for alleviating allergic symptoms. However, recent research has unveiled its significant biological activities beyond antihistamine effects, particularly in the context of neuroprotection and myelin repair. This article explores the multifaceted biological activities of clemastine, focusing on its therapeutic potential in neurological disorders, mechanisms of action, and relevant case studies.

Clemastine exerts its biological effects through several mechanisms:

  • Oligodendrocyte Precursor Cell (OPC) Differentiation : Clemastine has been shown to induce the differentiation of OPCs into mature oligodendrocytes, thereby promoting myelination. This effect is particularly beneficial in demyelinating conditions such as multiple sclerosis (MS) and other neurodegenerative diseases .
  • Neuroinflammation Modulation : The compound also plays a role in inhibiting microglial activation and reducing neuroinflammation, which is crucial for neuroprotection . It has been observed to hinder pathways associated with oxidative stress and inflammation, including the p38 MAPK/NLRP3 signaling pathway .
  • Cell Death Mechanisms : Recent studies indicate that clemastine can induce pyroptotic cell death in macrophages when combined with extracellular ATP, suggesting a complex interplay between its therapeutic effects and inflammatory processes .

Myelin Repair in Multiple Sclerosis

A pivotal study highlighted clemastine's role in promoting myelin repair in patients with MS. In a phase 2 clinical trial, participants treated with clemastine exhibited increased myelin water fraction, indicating enhanced myelination even after discontinuation of the drug . This suggests that clemastine may have lasting effects on myelin integrity.

Oligodendrocyte Differentiation in Hypoxic Injury

Clemastine demonstrated significant efficacy in a murine model of neonatal hypoxic injury. The treatment resulted in enhanced differentiation of OPCs and improved functional recovery following global hypoxia. A notable case involved an adult patient recovering from delayed post-hypoxic leukoencephalopathy (DPHL) after treatment with clemastine, reinforcing its potential therapeutic benefits in similar conditions .

Table 1: Summary of Clemastine's Biological Activities

ActivityDescriptionReferences
OPC DifferentiationInduces differentiation into mature oligodendrocytes
Neuroinflammation InhibitionReduces microglial activation and oxidative stress
Pyroptotic Cell DeathInduces cell death in macrophages under certain conditions
Myelin RepairEnhances myelination in MS patients
Functional RecoveryImproves recovery in hypoxic injury models

Table 2: Key Findings from Recent Studies on Clemastine

Study FocusFindingsYear
MS Clinical TrialIncreased myelin water fraction post-treatment2023
Hypoxic Injury ModelEnhanced OPC differentiation and functional recovery2018
Glioblastoma Cell StemnessSuppressed tumor cell proliferation and altered cell morphology2023

属性

IUPAC Name

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNUSGIPVFPVBX-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022832
Record name Clemastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (hydrogen fumarate formulation), 4.05e-04 g/L
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

15686-51-8
Record name Clemastine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15686-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemastine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEMASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C (hydrogen fumarate formulation)
Record name Clemastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clemastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014428
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clemastine
Reactant of Route 2
Reactant of Route 2
Clemastine
Reactant of Route 3
Reactant of Route 3
Clemastine
Reactant of Route 4
Clemastine
Reactant of Route 5
Clemastine
Reactant of Route 6
Reactant of Route 6
Clemastine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。